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Compound of Interest

Compound Name: chromium;nickel

CAS No.: 90620-98-7

Cat. No.: B14356596

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of chromium-nickel (Cr-Ni) coatings for

aerospace applications, focusing on their material properties, deposition methods, and

characterization. The information is intended to guide researchers and scientists in selecting,

applying, and evaluating these coatings for various aerospace components.

Data Presentation: Properties of Chromium-Nickel
Coatings
The selection of an appropriate chromium-nickel coating and deposition method is critical for

the performance and longevity of aerospace components. The following tables summarize key

quantitative data for Cr-Ni coatings deposited by electroplating, thermal spray (specifically

High-Velocity Oxygen Fuel - HVOF), and sputtering. These values provide a basis for

comparison; however, it is important to note that properties can vary significantly based on

specific process parameters, substrate material, and coating composition.
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Property
Electroplated
Cr-Ni

HVOF Sprayed
Ni-Cr

Sputtered Cr-
Ni

Test Standard

Hardness

(Vickers

Hardness, HV)

700 - 1100 HV 800 - 1200 HV 900 - 1500 HV ASTM E384

Adhesion

Strength

Good to

Excellent

(Qualitative)

> 10,000 psi (70

MPa)

Excellent

(Qualitative)
ASTM D3359

Corrosion

Resistance (Salt

Spray)

Good to

Excellent
Excellent Excellent ASTM B117

Max. Operating

Temperature
~ 500 °C Up to 850 °C ~ 600 °C -

Typical

Thickness
0.002 - 0.2 mm 0.1 - 0.5 mm 0.001 - 0.05 mm -

Table 1: General Comparison of Chromium-Nickel Coating Properties.

Deposition
Method

Substrate
Coating
Compositio
n

Hardness
(HV)

Adhesion Reference

Electroplating Steel Hard Chrome 800 - 1100 -

HVOF Steel
75% Cr3C2 -

25% NiCr
~1050 -

HVOF Steel WC-17Co 1150 -

Sputtering Mild Steel NiCrN
Higher than

Ni coating

Better than Ni

coating

Table 2: Specific Examples of Chromium-Nickel and Related Coating Properties.
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Experimental Protocols
Detailed methodologies for the deposition and characterization of chromium-nickel coatings are

essential for reproducible and reliable results. The following protocols are based on established

industry standards and scientific literature.

Deposition Protocols
Surface Preparation:

Cleaning: Thoroughly clean the substrate to remove all organic and inorganic

contaminants. This can be achieved by vapor degreasing, alkaline cleaning, or solvent

wiping.

Stripping (if applicable): If the component has a pre-existing coating, it must be completely

removed using appropriate chemical strippers or mechanical means.

Masking: Mask areas of the component that do not require plating using materials like

wax, tape, or lacquer.

Rinsing: Rinse the component with deionized water after each cleaning and masking step.

Etching: Anodically etch the surface in a chromic acid solution to ensure good adhesion of

the subsequent coating.

Electroplating:

Bath Composition: Prepare an electroplating bath containing chromic acid (CrO₃) and a

catalyst, typically sulfuric acid (H₂SO₄). A common ratio is 100:1.

Temperature: Maintain the bath temperature between 55-60°C for optimal deposition.

Current Density: Apply a direct current with a density ranging from 30 to 60 A/dm². The

specific current density will depend on the desired coating properties and substrate

material.

Anodes: Use insoluble lead or lead-tin anodes.
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Deposition: Immerse the component (cathode) in the plating bath and apply the current for

a duration sufficient to achieve the desired coating thickness. The thickness of the

chromium layer can be controlled by adjusting the duration and intensity of the

electroplating process.

Post-Treatment:

Rinsing: Thoroughly rinse the plated component with deionized water to remove all

residual plating solution.

Baking: If hydrogen embrittlement is a concern (especially for high-strength steels), bake

the component at 190-220°C for at least 3 hours.

Finishing: If required, grind or polish the coating to achieve the desired surface finish and

dimensional tolerances.

Substrate Preparation:

Grit Blasting: Roughen the substrate surface by grit blasting with alumina or a similar

abrasive material to achieve a surface roughness of Ra 2.5 - 6.0 µm. This enhances the

mechanical bonding of the coating.

Cleaning: Clean the grit-blasted surface with a solvent like acetone or ethanol to remove

any residual abrasive particles and contaminants.

HVOF Spraying:

Powder Feedstock: Use a Ni-Cr powder with a particle size distribution suitable for the

specific HVOF gun being used (e.g., -45 +15 µm).

Spray Parameters:

Fuel (e.g., Kerosene, Hydrogen): Set the fuel flow rate according to the manufacturer's

recommendations for the desired coating properties.

Oxygen: Adjust the oxygen-to-fuel ratio to control the flame temperature and velocity.
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Powder Feed Rate: Control the powder feed rate to ensure consistent melting and

deposition of the particles.

Spray Distance: Maintain a standoff distance between the gun and the substrate,

typically between 150 and 300 mm.

Deposition: Traverse the HVOF gun across the substrate surface in a systematic pattern

to build up a uniform coating of the desired thickness.

Post-Treatment:

Cooling: Allow the coated component to cool in a controlled manner to minimize residual

stresses.

Sealing (Optional): Apply a sealant to close any residual porosity in the coating, which can

further enhance corrosion resistance.

Finishing: If a smooth surface is required, the coating can be ground and polished.

Substrate Preparation:

Cleaning: Ultrasonically clean the substrate in a sequence of solvents such as acetone

and isopropyl alcohol.

Drying: Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

Sputtering Deposition:

Vacuum: Place the substrate in a vacuum chamber and evacuate to a base pressure of at

least 10⁻⁶ Torr.

Sputter Cleaning: Pre-sputter the substrate with argon ions to remove any surface oxides

and contaminants.

Target: Use a high-purity Cr-Ni alloy target with the desired composition.

Sputtering Gas: Introduce a high-purity sputtering gas, typically argon, into the chamber at

a controlled pressure (e.g., 1-10 mTorr).
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Power: Apply DC or RF power to the target to generate a plasma and initiate sputtering.

The power level will influence the deposition rate and film properties.

Substrate Bias and Temperature: The substrate can be biased and/or heated to control the

film's microstructure and properties.

Deposition: Continue the sputtering process until the desired film thickness is achieved.

Post-Deposition Analysis:

Characterize the film's composition, thickness, and microstructure using appropriate

analytical techniques.

Characterization Protocols
Apparatus: Use a salt spray cabinet that complies with ASTM B117 specifications.

Test Solution: Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water.

The pH of the solution should be maintained between 6.5 and 7.2.

Chamber Conditions: Maintain the exposure zone of the salt spray chamber at a temperature

of 35°C ± 2°C.

Specimen Placement: Place the coated specimens in the cabinet at an angle of 15 to 30

degrees from the vertical. Ensure that specimens do not contact each other and that

condensation from one specimen does not drip onto another.

Atomization and Fog Collection: Atomize the salt solution at a pressure that produces a fog

collection rate of 1.0 to 2.0 mL/h for each 80 cm² of horizontal collecting area.

Exposure Duration: Expose the specimens for a predetermined duration, which can range

from a few hours to over 1000 hours, depending on the coating's expected performance.

Evaluation: After the exposure period, gently rinse the specimens in clean running water, dry

them, and evaluate them for signs of corrosion, such as rusting, blistering, or adhesion loss.

Apparatus: Use a dry sand/rubber wheel abrasion test apparatus.
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Abrasive: Use AFS 50/70 rounded quartz sand.

Test Specimen: Prepare a flat test specimen with the chromium-nickel coating.

Procedure:

Mount the specimen in the test apparatus.

Press a rotating rubber-rimmed wheel against the specimen with a specified force (e.g.,

130 N for Procedure A).

Introduce a controlled flow of dry silica sand between the wheel and the specimen.

Rotate the wheel for a specified number of revolutions (e.g., 6000 revolutions for

Procedure A).

Evaluation:

Measure the mass loss of the specimen.

Calculate the volume loss by dividing the mass loss by the coating's density. A lower

volume loss indicates higher abrasion resistance.

This test method is a qualitative assessment of coating adhesion.

Test Method Selection:

Method A (X-cut): For coatings thicker than 125 µm (5 mils).

Method B (Cross-cut): For coatings thinner than 125 µm (5 mils).

Procedure (Method B - Cross-Cut):

Make a series of parallel cuts through the coating to the substrate using a sharp blade or a

dedicated cross-hatch cutter.

Make a second series of cuts perpendicular to the first, creating a lattice pattern.

Apply a specified pressure-sensitive tape over the lattice.
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Smooth the tape into place to ensure good contact.

Rapidly remove the tape by pulling it back on itself at a 180-degree angle.

Evaluation:

Visually inspect the grid area for any removal of the coating.

Classify the adhesion according to the ASTM D3359 scale, which ranges from 5B (no

peeling or removal) to 0B (more than 65% of the coating is removed).

Apparatus: Use a Vickers microhardness tester equipped with a diamond indenter.

Specimen Preparation: Prepare a cross-section of the coated sample and polish it to a mirror

finish.

Procedure:

Place the specimen on the tester's stage.

Select an appropriate test load (e.g., 100g or 300g).

Apply the load through the diamond indenter for a specified dwell time (typically 10-15

seconds).

Remove the load.

Measurement and Calculation:

Measure the lengths of the two diagonals of the resulting indentation using a microscope.

Calculate the Vickers hardness number (HV) using the standard formula, which takes into

account the applied load and the average diagonal length.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key decision-making

processes and concepts related to chromium-nickel coatings in aerospace applications.
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Workflow for Selecting Chromium-Nickel Coatings in Aerospace

Define Application Requirements

Identify Component & Substrate Material Characterize Operating Environment
(Temperature, Corrosion, Wear)

Specify Performance Criteria
(Hardness, Adhesion, Fatigue Life)

Select Deposition Method

Electroplating

Cost-effective,
complex geometries

Thermal Spray (HVOF, Plasma)

Thick coatings,
high wear resistance

Sputtering (PVD)

Thin, dense films,
precise control

Optimize Deposition Parameters

Characterize Coating Properties

Meets Requirements? Does Not Meet Requirements

No

Implement in Production Re-evaluate Requirements or Method
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Common Failure Modes of Aerospace Coatings

Coating Failure Modes

Adhesion Loss / Delamination Corrosion Wear Cracking

Poor Substrate Preparation High Residual Stress Interfacial Contamination Porosity in Coating Chemical Attack Galvanic Effects Abrasive Wear Erosive Wear Fretting Wear Thermal Cycling Mechanical Fatigue Coating Brittleness

Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols: Chromium-Nickel
Coatings for Aerospace Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14356596/docs#application-notes-and-protocols-
chromium-nickel-coatings-for-aerospace-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14356596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

